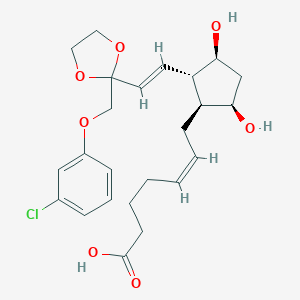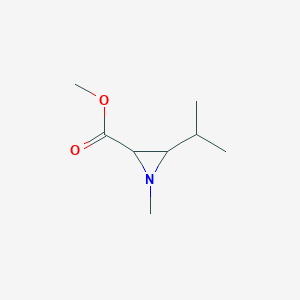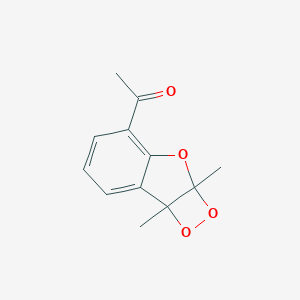
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, also known as ADMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMB is a benzofuran derivative that is structurally similar to psilocin, a naturally occurring psychedelic compound found in some mushrooms. ADMB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is not fully understood, but it is believed to act as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the growth of certain bacterial and fungal strains, although the exact mechanism of this action is still being studied.
Efectos Bioquímicos Y Fisiológicos
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have various biochemical and physiological effects, including the potential to induce psychedelic effects similar to those of psilocin. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the growth of certain bacterial and fungal strains, although the exact mechanism of this action is still being studied. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have potential as a fluorescent probe for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments is its potential as a tool for studying the structure and function of serotonin receptors. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may also have potential as a fluorescent probe for imaging biological systems. However, one limitation of using 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments is its potential toxicity and the use of hazardous chemicals required for its synthesis.
Direcciones Futuras
There are several potential future directions for the study of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran. One potential direction is the further investigation of its potential as a ligand for serotonin receptors, particularly the 5-HT2A receptor. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may have potential as a tool for studying the structure and function of these receptors. Further research is also needed to fully understand the mechanism of action of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran and its potential as a fluorescent probe for imaging biological systems. Lastly, the potential antibacterial and antifungal properties of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran should be further explored.
Conclusion
In conclusion, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored in scientific research. Further research is needed to fully understand the potential of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in various applications.
Métodos De Síntesis
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized using various methods, including the condensation of 2,3-dimethyl-1,4-benzoquinone with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethyl-1,4-benzoquinone with acetic anhydride and acetic acid in the presence of a catalyst. The synthesis of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran requires careful handling due to its potential toxicity and the use of hazardous chemicals.
Aplicaciones Científicas De Investigación
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been used in scientific research for various applications, including its potential as a ligand for serotonin receptors, as well as its potential as a tool for studying the structure and function of these receptors. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been studied for its potential as a fluorescent probe for imaging biological systems. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been investigated for its antibacterial and antifungal properties.
Propiedades
Número CAS |
128753-86-6 |
|---|---|
Nombre del producto |
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran |
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-5-4-6-9-10(8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
Clave InChI |
VPSOTEYZOPXZJE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



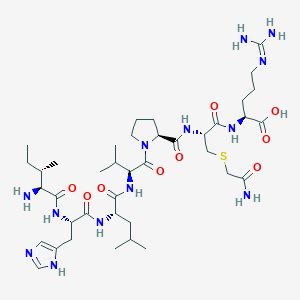
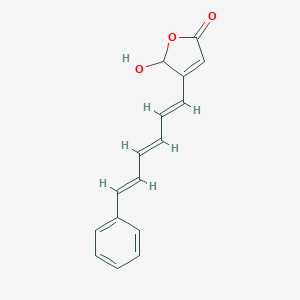
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
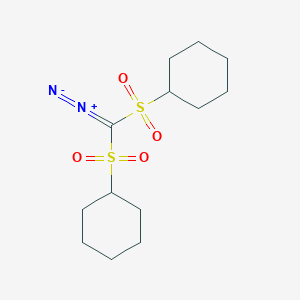
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
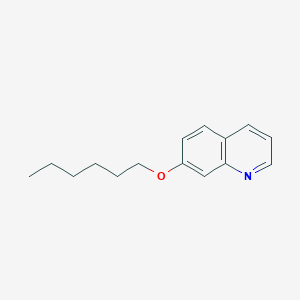
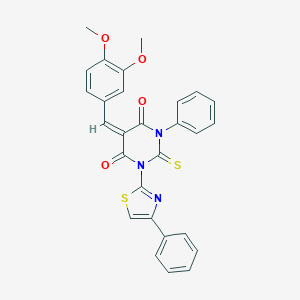
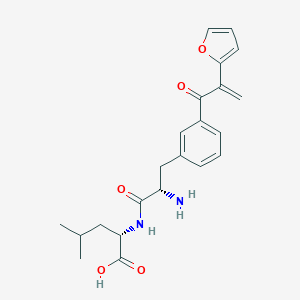
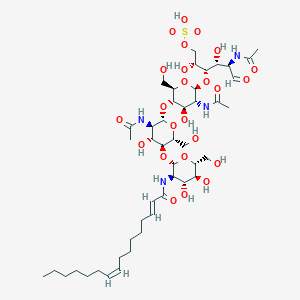
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
